molecular formula C17H15BrN2O4S2 B3821622 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide

2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide

Cat. No. B3821622
M. Wt: 455.4 g/mol
InChI Key: DZUKLRQDWGAROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide, also known as BET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BET is a synthetic compound that is commonly used as a fluorescent probe for detecting protein-protein interactions and as a photosensitizer for photodynamic therapy.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has various scientific research applications due to its unique properties. This compound is commonly used as a fluorescent probe for detecting protein-protein interactions. The fluorescent properties of this compound allow researchers to study protein-protein interactions in real-time, which is crucial for understanding the complex biological processes that occur in living systems. This compound is also used as a photosensitizer for photodynamic therapy. Photodynamic therapy is a non-invasive cancer treatment that involves the use of a photosensitizer and light to destroy cancer cells. This compound has been shown to have potential as a photosensitizer due to its high singlet oxygen quantum yield and low dark toxicity.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide is not fully understood, but it is believed to involve the formation of covalent bonds with cysteine residues in proteins. This compound has a thiol-reactive group that allows it to form covalent bonds with cysteine residues in proteins, which can lead to changes in protein structure and function. The covalent bond formation between this compound and cysteine residues is reversible, which allows this compound to be used as a fluorescent probe for detecting protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo studies. This compound has been shown to have low dark toxicity, which is important for its potential use as a photosensitizer. This compound has also been shown to have high singlet oxygen quantum yield, which is important for its potential use in photodynamic therapy. This compound has been shown to be stable in biological fluids, which is important for its potential use as a fluorescent probe for detecting protein-protein interactions.

Advantages and Limitations for Lab Experiments

2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes, which allows it to be used in live-cell imaging experiments. This compound has a high molar extinction coefficient, which allows for sensitive detection of protein-protein interactions. This compound has a low background signal, which allows for accurate detection of protein-protein interactions. However, this compound has some limitations for lab experiments. This compound has a limited range of excitation and emission wavelengths, which can limit its use in certain experiments. This compound can also form non-specific covalent bonds with other thiol-containing molecules, which can lead to false-positive results in experiments.

Future Directions

There are several future directions for the use of 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide in scientific research. This compound can be modified to have different excitation and emission wavelengths, which would expand its use in various experiments. This compound can also be modified to have higher singlet oxygen quantum yield, which would increase its potential as a photosensitizer for photodynamic therapy. This compound can also be modified to have higher selectivity for specific cysteine residues in proteins, which would increase its specificity for detecting certain protein-protein interactions. This compound can also be used in combination with other fluorescent probes to study complex biological processes.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2.BrH/c1-2-23-15-8-7-11(9-13(15)19(21)22)14(20)10-24-17-18-12-5-3-4-6-16(12)25-17;/h3-9H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUKLRQDWGAROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide
Reactant of Route 2
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2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide
Reactant of Route 3
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2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide
Reactant of Route 4
2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide
Reactant of Route 5
2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.